Solifenacin Succinate EP Impurity H

Description

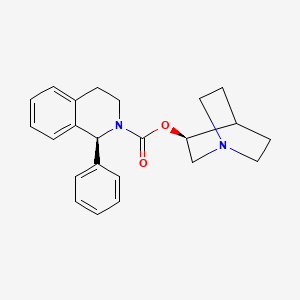

Solifenacin Succinate EP Impurity H is a stereoisomeric impurity associated with solifenacin succinate, a muscarinic antagonist used to treat overactive bladder syndrome. Chemically, it is identified as (3S)-1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 732228-02-3) . As a succinate salt (CAS: 862207-71-4), it is structurally analogous to the parent drug but differs in stereochemical configuration, particularly in the azabicyclo and isoquinoline moieties . Regulatory guidelines mandate strict control of this impurity during drug manufacturing to ensure safety and efficacy, with a typical threshold limit of ≤0.15% as per ICH recommendations .

Properties

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-YADHBBJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732228-02-3 | |

| Record name | (1S,3'S)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732228023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3'S)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA63E787Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Solifenacin Succinate EP Impurity H, also known as (1S,3’S)-Solifenacin, is a competitive muscarinic receptor antagonist. It has the highest affinity for M3, M1, and M2 muscarinic receptors. The primary targets of this compound are the muscarinic receptors in the bladder, with 80% being M2 and 20% being M3.

Mode of Action

The compound’s interaction with its targets results in the prevention of contraction of the detrusor muscle and possibly the smooth muscle in the bladder. This is achieved through the antagonism of the M3 receptor, and possibly the M2 receptor.

Biochemical Pathways

The affected biochemical pathway is the muscarinic signaling pathway in the bladder. By antagonizing the M3 and possibly the M2 receptors, this compound inhibits the contraction of the detrusor and possibly the smooth muscle in the bladder. This results in the reduction of urinary frequency, urgency, and incontinence associated with an overactive bladder.

Pharmacokinetics

It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier. Solifenacin is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine. The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration.

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of urinary frequency, urgency, and incontinence associated with an overactive bladder. This is achieved through the inhibition of contraction of the detrusor and possibly the smooth muscle in the bladder.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to the compound is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day. These factors should be taken into consideration when prescribing and administering the compound.

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: Solifenacin Succinate EP Impurity H interacts with various biomolecules within the body. Specifically, it acts as a competitive cholinergic receptor antagonist, selectively targeting the M3 receptor subtype. This interaction affects the contraction of smooth muscles, saliva production, and other physiological processes mediated by muscarinic receptors.

Cellular Effects

Impact on Cell Function: this compound influences cell function by reducing bladder muscle contraction. This effect leads to a decrease in the frequency of micturition, urgency, and episodes of incontinence. It achieves this by acting as a muscarinic antagonist, blocking the effects of acetylcholine on muscarinic receptors in the urological tract.

Cell Signaling Pathways and Gene Expression: Its primary mechanism of action involves the reduction of smooth muscle contraction in the bladder wall, as mentioned earlier.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to muscarinic receptors. This binding prevents acetylcholine from activating these receptors, ultimately leading to decreased bladder muscle activity and improved bladder control.

Biological Activity

Solifenacin succinate, an established muscarinic antagonist, is primarily used to treat overactive bladder symptoms. Among its various forms, Solifenacin Succinate EP Impurity H has garnered attention due to its implications in pharmacological efficacy and safety. This article delves into the biological activity of this impurity, supported by research findings, analytical methods, and case studies.

This compound is classified under the chemical formula CHNO with a molecular weight of approximately 378.47 g/mol. It is a derivative of solifenacin and is characterized by its structural modifications that may influence its biological activity.

Solifenacin functions by blocking muscarinic receptors, specifically M3 receptors in the bladder, which reduces detrusor muscle contraction and alleviates symptoms such as urgency and frequency of urination. The impurities, including Impurity H, may affect the overall pharmacodynamics and pharmacokinetics of solifenacin by altering receptor binding affinities or metabolic pathways.

Pharmacological Studies

Research indicates that various impurities in solifenacin formulations can exhibit differential biological activities. For instance, Impurity K , another related impurity, has been shown to retain some antagonistic activity on muscarinic receptors, suggesting that impurities could potentially modulate the therapeutic effects of solifenacin .

Analytical Methods

To assess the presence and concentration of this compound in pharmaceutical formulations, several analytical techniques have been validated:

- High-Performance Liquid Chromatography (HPLC) : A stability-indicating RP-HPLC method has been developed for simultaneous determination of solifenacin and its impurities. This method allows for the detection of impurities at low concentrations (0.135 - 0.221 μg/mL) with high specificity .

- Mass Spectrometry (MS) : Coupling HPLC with mass spectrometry (HPLC-MS) enhances the identification and quantification of impurities by providing detailed molecular characterization .

Stability and Toxicology

A comprehensive toxicology program evaluated the genotoxicity and carcinogenicity profiles of solifenacin impurities. Results indicated that specific impurities, including this compound, exhibited negative results in genotoxicity studies, suggesting they are non-genotoxic and unlikely to pose significant risks in therapeutic contexts .

Environmental Impact

Environmental risk assessments have shown that solifenacin succinate does not present a significant risk to aquatic environments or soil when used as directed. The assessments concluded that solifenacin is neither Persistent nor Bioaccumulative (PBT), indicating a favorable environmental profile .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 378.47 g/mol |

| Detection Limit (HPLC) | 0.135 - 0.221 μg/mL |

| Genotoxicity | Negative |

| Environmental Risk | Non-PBT |

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C23H26N2O2 · C4H6O4

- Molecular Weight : 362.5 g/mol

- Mechanism : Solifenacin Succinate EP Impurity H acts as a competitive antagonist of muscarinic receptors, particularly the M3 subtype. By binding to these receptors, it inhibits acetylcholine's action, leading to reduced contraction of the detrusor muscle in the bladder, which alleviates symptoms associated with OAB such as urinary frequency and urgency.

Research Applications

-

Pharmacological Studies :

- The compound is utilized in pharmacokinetic studies to understand its interactions with other drugs, especially in populations with hepatic or renal impairments. For instance, co-administration with inhibitors like ketoconazole can significantly increase its plasma concentration, highlighting the importance of understanding drug interactions for optimizing therapeutic regimens.

- Drug Development :

-

Cholinergic Signaling Pathway Research :

- The compound's ability to bind effectively to muscarinic receptors allows researchers to explore its effects on cellular signaling pathways and gene expression related to smooth muscle contraction. This can lead to insights into the mechanisms underlying bladder dysfunctions and potential therapeutic targets.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Solifenacin | Muscarinic M3 receptor antagonist | High selectivity for M3 receptors |

| Tolterodine | Muscarinic receptor antagonist | Non-selective; affects multiple receptor subtypes |

| Darifenacin | Selective M3 antagonist | Higher selectivity compared to Tolterodine |

| Oxybutynin | Anticholinergic | Available in various formulations (patches, etc.) |

This comparative analysis shows that while this compound shares a common mechanism with other anticholinergic drugs, its specific isomeric form and role as an impurity provide unique insights into drug interactions and efficacy in treating bladder conditions.

Case Studies and Findings

-

Pharmacokinetics in Special Populations :

- Studies have indicated that the pharmacokinetics of this compound may vary significantly in patients with liver or kidney dysfunctions. Understanding these variations is crucial for tailoring treatments to individual patient needs.

- Impact on Drug Formulation :

- Bioequivalence Studies :

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and physicochemical differences between Solifenacin Succinate EP Impurity H and related impurities:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Structural Feature | Origin |

|---|---|---|---|---|---|

| Solifenacin Succinate (API) | 180468-42-2 | C₂₃H₂₆N₂O₂·C₄H₆O₄ | 480.56 | Parent compound with (3R,1S) configuration | Active Pharmaceutical Ingredient |

| EP Impurity H | 732228-02-3 | C₂₃H₂₆N₂O₂ | 362.47 | Stereoisomer: (3S,1S) configuration | Synthesis byproduct |

| EP Impurity A | 180272-45-1 | C₁₅H₁₅N | 209.29 | Fragment: (S)-1-phenyltetrahydroisoquinoline | Degradation or synthesis |

| EP Impurity K | Not provided | C₂₃H₂₆N₂O₃ | ~394.47 (estimated) | Oxidation product (N-oxide) | Oxidative degradation |

| EP Impurity F | 774517-20-3 | C₂₃H₂₆N₂O₂ | 362.47 | Stereoisomer: (1R,3S) configuration | Synthesis byproduct |

| N-Oxide Impurity (4) | Not provided | C₂₃H₂₆N₂O₃ | ~394.47 (estimated) | Azabicyclo N-oxide derivative | Oxidation during storage |

Key Observations :

- Stereoisomerism: Impurities H and F are stereoisomers of solifenacin, differing in the spatial arrangement of the azabicyclo and isoquinoline groups .

- Oxidative Degradation : Impurity K and N-oxide (Impurity 4) arise from oxidation, often during synthesis or storage .

- Fragmentation : Impurity A is a smaller fragment, likely a precursor or degradation product .

Analytical Differentiation

Chromatographic Methods :

- HPLC-MS : Effective for distinguishing Impurity H (retention time: ~3.5 min) from Impurity K (~4.2 min) and N-oxide (~5.0 min) .

- HPTLC: Utilizes mobile phase n-butanol:acetic acid:water (4:1:1) with Rf 0.57 for solifenacin and distinct Rf values for impurities .

- Ultra-Fast LC : Achieves resolution >3.5 between solifenacin and Impurity A using a Shimpack XR-ODS-II column .

Detection Limits :

| Impurity | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|

| H | 0.2 | 0.6 |

| K | 0.15 | 0.5 |

| A | 0.2 | 0.6 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Solifenacin Succinate EP Impurity H in active pharmaceutical ingredients (APIs)?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a Thermo Hypersil ODS C18 column (250 × 4.6 mm, 5 μm) is widely used. The mobile phase typically consists of 0.02 mol/L KH₂PO₄ (pH 3.0, with 0.02% triethylamine) and acetonitrile under gradient elution (flow rate: 1.2 mL/min). Detection is performed at 210 nm with a column temperature of 40°C . Validation parameters include linearity (r ≥ 0.9998), precision (RSD < 5.0%), and recovery rates (93–101%) for impurities. For EP Impurity H, analogous methods for structurally similar impurities (e.g., Impurity I or K) may be adapted, with adjustments to retention times and correction factors .

Q. How are correction factors determined for related impurities in Solifenacin Succinate?

- Methodological Answer : Correction factors are calculated using the slope ratio of impurity-to-API calibration curves. For example, impurities A, C, and D in Solifenacin Succinate have correction factors of 0.51, 0.40, and 0.41, respectively, derived from linear regression analysis (concentration range: 0.14–0.74 μg/mL) . EP Impurity H likely requires similar validation, including determination of limits of detection (LOD: ~0.02–0.05 μg/mL) and quantification (LOQ: ~0.14–0.20 μg/mL) using signal-to-noise ratios.

Advanced Research Questions

Q. What synthetic strategies are effective for producing Solifenacin-related impurities, and how is their structural identity confirmed?

- Methodological Answer : Impurities are synthesized via controlled degradation or side reactions during API synthesis. For example, Impurity K (a degradation product) is synthesized in one step by refluxing Solifenacin Succinate in acidic conditions. Structural confirmation employs HPLC-MS/MS, ¹H/¹³C NMR, and IR spectroscopy. Purity is assessed using GC-MS and HPLC (≥98% purity) . EP Impurity H may require analogous synthetic routes (e.g., oxidation or esterification) followed by rigorous spectral characterization.

Q. How do forced degradation studies inform impurity profiling and stability testing of Solifenacin Succinate?

- Methodological Answer : Forced degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions reveals potential impurities. For instance, oxidative stress with H₂O₂ generates Impurity I (N-oxide derivative), while thermal degradation produces ester-related byproducts. Stability-indicating HPLC methods must resolve all degradation products from the API and quantify them against validated thresholds (e.g., ICH Q3B guidelines). EP Impurity H’s stability profile can be extrapolated from studies on analogous impurities, with degradation pathways mapped using LC-MS/MS .

Q. What are the challenges in resolving co-eluting impurities during HPLC method development for Solifenacin Succinate?

- Methodological Answer : Co-elution is addressed by optimizing gradient programs and column selectivity. For example, adjusting the acetonitrile gradient from 20% to 50% over 25 minutes resolves Impurities A, C, and D. Use of ion-pair reagents (e.g., triethylamine) improves peak symmetry for polar impurities. For EP Impurity H, method robustness testing (e.g., varying pH ± 0.2, column temperature ± 5°C) ensures resolution from structurally similar impurities .

Key Considerations for Researchers

- Data Contradictions : While most studies report consistent correction factors (e.g., 0.40–0.91), variations may arise from differences in column batches or mobile phase preparation. Cross-validation using orthogonal methods (e.g., LC-MS) is recommended .

- Gaps in Literature : Limited data exist on EP Impurity H’s synthetic pathways and toxicological profile. Future studies should prioritize its isolation, characterization, and biological safety assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.